molecular formula C9H10ClN3O2 B13198733 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B13198733
M. Wt: 227.65 g/mol
InChI Key: RKPQKQMQYCGJDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde involves multiple steps. One common method includes the reaction of 4-chloro-2-methylpyrimidine-5-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde is unique due to its specific structure, which includes a chloro group, a hydroxyazetidinyl group, and a pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

4-chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10ClN3O2/c1-5-11-8(10)7(4-14)9(12-5)13-2-6(15)3-13/h4,6,15H,2-3H2,1H3

InChI Key

RKPQKQMQYCGJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N2CC(C2)O

Origin of Product

United States

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